molecular formula C8H3F5O B2374408 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde CAS No. 2307552-74-3

4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde

Cat. No.: B2374408
CAS No.: 2307552-74-3
M. Wt: 210.103
InChI Key: MJEOITGJLAYXQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds has been a topic of significant research. Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent has been reported .


Chemical Reactions Analysis

Fluorinated compounds can undergo a variety of chemical reactions. Selective difluoromethylation and monofluoromethylation methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions, have been summarized .


Physical and Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . The difference in chemical shift correlates with a molecule’s ability to act as a hydrogen-bond donor. Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated

Scientific Research Applications

Chromatographic Analysis

A study by Korhonen and Knuutinen (1984) explored the use of non-polar SE-30 capillary columns in gas-liquid chromatographic analyses. This included the separation of various chlorinated 4-hydroxybenzaldehydes, providing insights into the retention behavior influenced by the position and number of chlorine atoms, which is relevant for understanding the chromatographic behavior of fluorinated benzaldehydes like 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde (Korhonen & Knuutinen, 1984).

Solid Phase Organic Synthesis

Swayze (1997) investigated the use of electron-rich benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, as linkers for solid-phase organic synthesis. This research provides a foundation for the potential use of fluorinated benzaldehydes in similar applications (Swayze, 1997).

Catalytic Oxidation

Jiang et al. (2014) developed a Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, important for transforming 4-hydroxybenzaldehydes into various aromatic carbonyl compounds. The methodology could potentially be adapted for fluorinated benzaldehydes like this compound (Jiang et al., 2014).

Adsorption and Selectivity Studies

Li et al. (2016) utilized various monoaldehyde compounds, including fluorinated variants, for creating microporous polyaminal networks. These networks showed increased surface areas and CO2 adsorption capabilities, suggesting potential uses for fluorinated benzaldehydes in adsorption processes (Li, Zhang, & Wang, 2016).

Spectroscopic Analysis

Itoh (2010) conducted emission and absorption spectroscopy studies on trifluorobenzaldehyde vapors, providing a framework for understanding the spectroscopic properties of fluorinated benzaldehydes. This research aids in the interpretation of spectral data for compounds like this compound (Itoh, 2010).

Liquid Crystal Mesophase Behavior

Jamain and Khairuddean (2021) synthesized compounds with Schiff base linking units, including benzaldehyde derivatives. This research could extend to fluorinated benzaldehydes, providing insights into their behavior in liquid crystal mesophases (Jamain & Khairuddean, 2021).

Mechanism of Action

The mechanism of action of fluorinated compounds can vary depending on their structure and the specific application. For example, Eflornithine, a known inhibitor of ornithine decarboxylase (ODC), is an irreversible inhibitor of the enzyme .

Properties

IUPAC Name

4-(difluoromethyl)-2,3,6-trifluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-5-1-3(8(12)13)6(10)7(11)4(5)2-14/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEOITGJLAYXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)C=O)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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